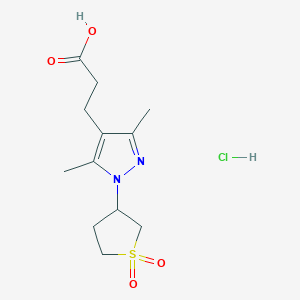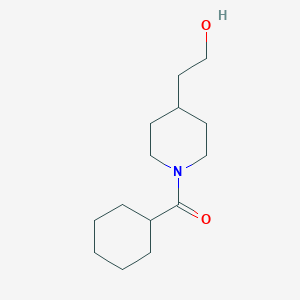
Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Descripción general
Descripción
Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C14H25NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Mecanismo De Acción
Target of action
Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical pathways
Piperidine derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and piperidine derivatives are known to have diverse pharmacokinetic properties .
Result of action
Piperidine derivatives are known to have a wide range of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves the reaction of cyclohexylamine with 4-(2-hydroxyethyl)piperidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield. The use of palladium and rhodium catalysts in hydrogenation reactions is common in the industrial synthesis of piperidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclohexyl(4-(2-oxoethyl)piperidin-1-yl)methanone.
Reduction: Formation of cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanol.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Comparación Con Compuestos Similares
Cyclohexylpiperidine: Similar structure but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)piperidine: Similar structure but lacks the cyclohexyl group.
Cyclohexylmethylpiperidine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness: Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is unique due to the presence of both the cyclohexyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
cyclohexyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h12-13,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLHMEXMBRWSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


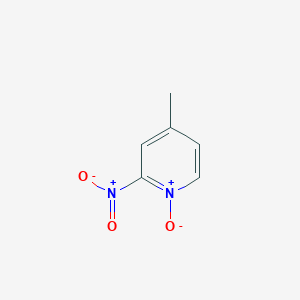
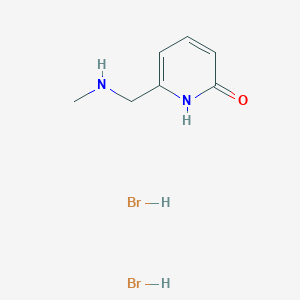

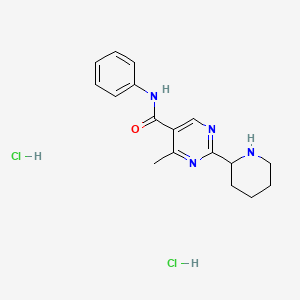
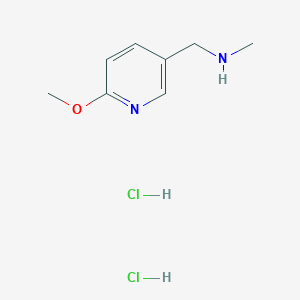
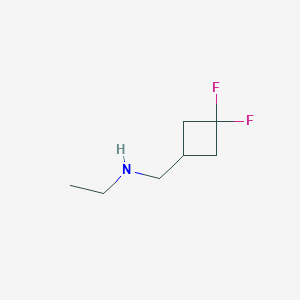
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)
![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435067.png)
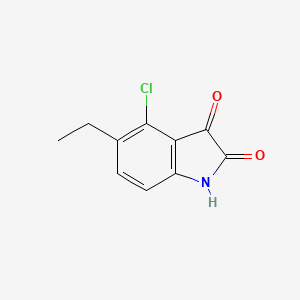
![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)
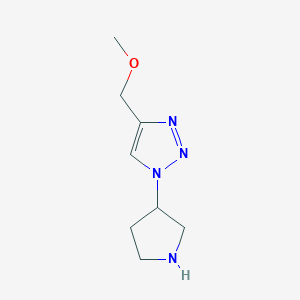
![N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide](/img/structure/B1435075.png)
